![molecular formula C17H24N2O3S B5858645 1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)
1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone, also known as Sunitinib, is a small molecule inhibitor that was initially developed as an anti-cancer agent. It targets multiple receptor tyrosine kinases (RTKs) and is used to treat renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
Mécanisme D'action
1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone works by inhibiting the activity of several RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By blocking these receptors, this compound prevents the growth and survival of tumor cells, as well as the formation of new blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in tumor cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of cytokines (proteins that regulate immune responses). This compound can also affect the function of normal cells, such as endothelial cells and immune cells, which can lead to side effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, which allows for the development of new analogs with improved properties. This compound also has a well-characterized mechanism of action and has been extensively studied in preclinical and clinical trials. However, this compound has some limitations, such as its potential for off-target effects and its toxicity in normal cells.
Orientations Futures
There are several future directions for research on 1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict response to this compound, which would allow for more personalized treatment. Additionally, this compound is being investigated for its potential use in combination with other drugs, such as immune checkpoint inhibitors, to enhance anti-tumor activity.
Méthodes De Synthèse
The synthesis of 1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone involves several steps, including the condensation of 4-chloro-3-nitrobenzoic acid with 1-piperidinecarboxylic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with 3,5-dimethyl-4-(aminosulfonyl)aniline to yield this compound.
Applications De Recherche Scientifique
1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of tumor cells by blocking the activity of RTKs, which are involved in cell proliferation, angiogenesis, and metastasis. This compound has also been investigated for its potential use in treating other diseases, such as Alzheimer's disease, pulmonary hypertension, and multiple sclerosis.
Propriétés
IUPAC Name |
1-(3,5-dimethyl-4-piperidin-1-ylsulfonylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-11-15(19-10-6-7-16(19)20)12-14(2)17(13)23(21,22)18-8-4-3-5-9-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEJSRHOKPORQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCCCC2)C)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

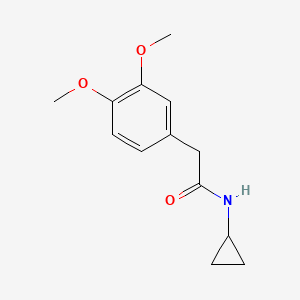
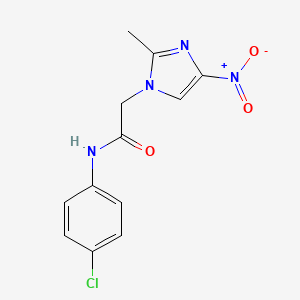
![7-(2-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5858580.png)
![4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5858585.png)
![3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5858597.png)
![2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide](/img/structure/B5858614.png)
![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)
![3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5858629.png)
![methyl 2-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B5858641.png)
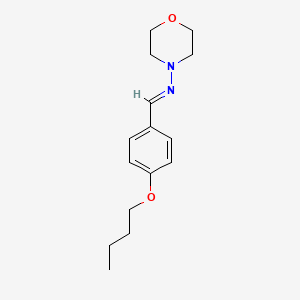

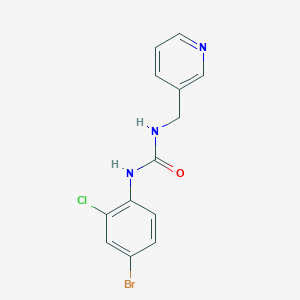
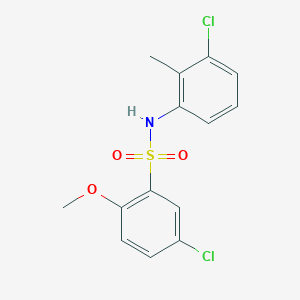
![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)